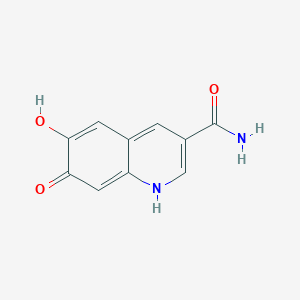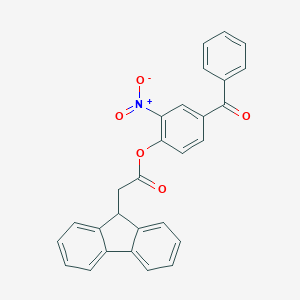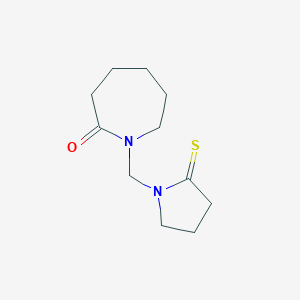
1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TPAO and is a member of the thioxopyrrolidine family.
Wirkmechanismus
The mechanism of action of 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in the development and progression of diseases such as cancer and Alzheimer's disease. In addition, 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential as a therapeutic agent for neurological disorders.
Biochemische Und Physiologische Effekte
1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells and induce apoptosis. In addition, 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one has also been shown to modulate the activity of certain enzymes and neurotransmitters in the brain. In vivo studies have shown that this compound can cross the blood-brain barrier and accumulate in the brain, which may contribute to its potential as a therapeutic agent for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one in lab experiments is its potential as a therapeutic agent for various diseases. In addition, this compound has also shown potential as a drug delivery agent due to its ability to cross the blood-brain barrier. However, one of the limitations of using 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one in lab experiments is its complex synthesis method, which may limit its availability and accessibility for researchers.
Zukünftige Richtungen
There are several future directions for research involving 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one. One potential direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. In addition, future research could focus on developing more efficient and scalable synthesis methods for this compound to increase its availability and accessibility for researchers. Finally, future research could also focus on exploring the potential of 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one as a drug delivery agent for the treatment of various diseases.
Synthesemethoden
1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one can be synthesized through a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of 5-thioxo-1-pyrrolidinecarboxylic acid with ethyl chloroformate to form ethyl 5-thioxo-1-pyrrolidinecarboxylate. This intermediate is then reacted with 1-aminocyclohexane to form 1-(2-ethoxycarbonyl-5-thioxopyrrolidin-1-yl)methylcyclohexane. Finally, this intermediate is reacted with sodium hydride and 1-bromooctane to form 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one.
Wissenschaftliche Forschungsanwendungen
1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one has potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, 1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one has also been studied for its potential as a drug delivery agent due to its ability to cross the blood-brain barrier.
Eigenschaften
CAS-Nummer |
157439-35-5 |
|---|---|
Produktname |
1-((2-Thioxopyrrolidin-1-yl)methyl)azepan-2-one |
Molekularformel |
C11H18N2OS |
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
1-[(2-sulfanylidenepyrrolidin-1-yl)methyl]azepan-2-one |
InChI |
InChI=1S/C11H18N2OS/c14-10-5-2-1-3-7-12(10)9-13-8-4-6-11(13)15/h1-9H2 |
InChI-Schlüssel |
OMWUDVIYOWEQSJ-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)N(CC1)CN2CCCC2=S |
Kanonische SMILES |
C1CCC(=O)N(CC1)CN2CCCC2=S |
Synonyme |
2H-Azepin-2-one, hexahydro-1-[(2-thioxo-1-pyrrolidinyl)methyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



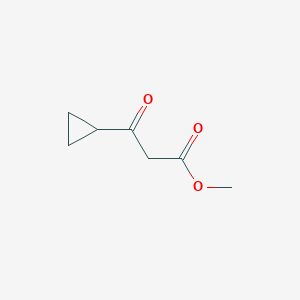
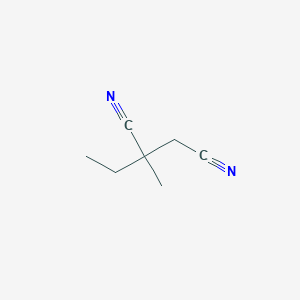
![1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate](/img/structure/B133561.png)
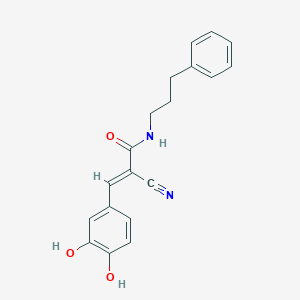
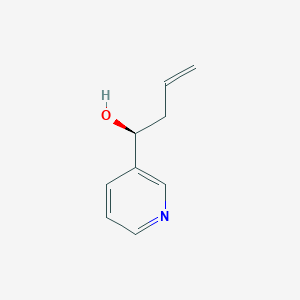
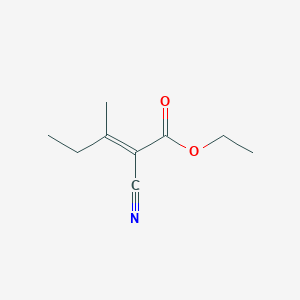
![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester](/img/structure/B133572.png)

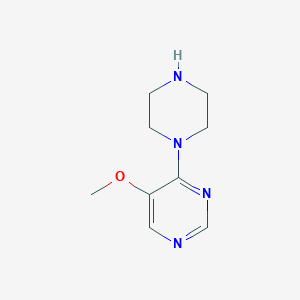
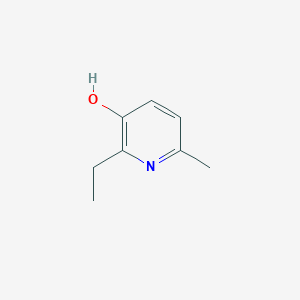
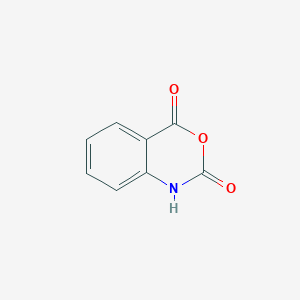
![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)
